molecular formula C12H12ClN3O2 B1420497 Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1150164-74-1

Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1420497
CAS No.: 1150164-74-1
M. Wt: 265.69 g/mol
InChI Key: WYPKZNBFIJVYDA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS: 1150164-74-1). Its molecular formula is $$ \text{C}{12}\text{H}{12}\text{ClN}{3}\text{O}{2} $$, with a molecular weight of 265.70 g/mol. The structure features a pyrazole ring substituted with a 6-chloropyridin-2-yl group at position 1, a methyl group at position 5, and an ethoxycarbonyl moiety at position 4 (Figure 1).

Table 1: Key Physicochemical Properties

Property Value Source
Boiling Point 395.4 ± 42.0 °C (predicted)
Density 1.3 ± 0.1 g/cm³ (predicted)
Storage Conditions Sealed in dry, 2–8°C
SMILES CCOC(=O)c1cnn(c1C)c2cccc(n2)Cl

Synonyms include 1H-Pyrazole-4-carboxylic acid, 1-(6-chloro-2-pyridinyl)-5-methyl-, ethyl ester and Ethyl 1-(6-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate.

Historical Development and Discovery

The compound emerged as a synthetic intermediate in the development of agrochemicals and pharmaceuticals. Early synthesis routes involved Vilsmeier formylation of hydrazones, but modern methods utilize regioselective cycloadditions. A pivotal advancement was its use in producing carboxamide derivatives, such as 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide, highlighting its role in pesticide synthesis.

Patents from the early 2020s describe optimized oxidation protocols using potassium persulfate and sulfuric acid to enhance yield (75–80%). These innovations solidified its industrial relevance, particularly in scalable heterocyclic frameworks.

Significance in Heterocyclic Chemistry

Pyrazoles are cornerstone motifs in medicinal and agrochemical research due to their versatile reactivity. The chloropyridinyl and methyl substituents in this compound enhance electronic diversity, enabling tailored interactions in target molecules.

Key Applications:

  • Agrochemical Intermediates : Serves as a precursor in synthesizing insecticides and herbicides.
  • Pharmaceutical Building Blocks : Facilitates the development of bioactive molecules through ester hydrolysis or cross-coupling reactions.
  • Research Tool : Used as a reference standard in chromatographic analysis and mechanistic studies.

The ethoxycarbonyl group at position 4 allows further functionalization, making it a strategic starting material for diversifying pyrazole libraries. Its stability under ambient conditions (storable at 2–8°C) further underscores its practicality.

Properties

IUPAC Name

ethyl 1-(6-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-14-16(8(9)2)11-6-4-5-10(13)15-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPKZNBFIJVYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674878
Record name Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-74-1
Record name Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 6-Chloro-2-Hydrazinylpyridine with β-Ketoesters

This method involves the reaction of 6-chloro-2-hydrazinylpyridine with ethyl 3-oxobutanoate under acidic or neutral conditions to form the pyrazole ring.

Procedure :

  • 6-Chloro-2-hydrazinylpyridine (1.0 eq) and ethyl 3-oxobutanoate (1.2 eq) are refluxed in ethanol for 12–24 hours.
  • The reaction proceeds via cyclization, forming the pyrazole core with simultaneous introduction of the methyl and ester groups.

Key Data :

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Yield 70–75%

Advantages :

  • Single-step synthesis with readily available starting materials.
  • High regioselectivity due to the electronic effects of the β-ketoester.

Copper-Mediated N-Arylation (Chan-Lam Coupling)

This approach attaches the 6-chloropyridin-2-yl group to a pre-formed pyrazole ester via a copper-catalyzed coupling.

Procedure :

  • Ethyl 5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) reacts with 6-chloro-2-boronic acid pyridine (1.5 eq) in DMF.
  • Catalysts: Cupric acetate (1.5 eq) and pyridine (2.0 eq) at room temperature for 24 hours.

Key Data :

Parameter Value
Solvent DMF
Catalyst Cu(OAc)₂, pyridine
Yield 85–91%

Optimization Notes :

  • Excess boronic acid improves conversion.
  • Oxygen-free conditions enhance catalyst efficiency.

Oxidation of Dihydropyrazole Intermediate

A two-step method involving initial synthesis of a dihydropyrazole derivative, followed by oxidation to the aromatic pyrazole.

Step 1 : Formation of dihydropyrazole

Step 2 : Oxidation with potassium persulfate

  • The dihydro intermediate is oxidized using K₂S₂O₈ (1.5 eq) and H₂SO₄ (0.1 eq) in acetonitrile at 55–65°C.

Key Data :

Parameter Value
Oxidizing agent K₂S₂O₈
Acid catalyst H₂SO₄
Yield (Step 2) 75–80%

Safety Note :

  • Oxygen sensors are recommended to monitor O₂ evolution during oxidation.

Ullmann-Type Coupling for N-Arylation

A palladium/copper-catalyzed method to introduce the chloropyridinyl group onto the pyrazole nitrogen.

Procedure :

Key Data :

Parameter Value
Catalyst CuI
Base K₂CO₃
Yield 60–65%

Limitations :

  • Requires elevated temperatures and prolonged reaction times.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability
Cyclocondensation 70–75 High Moderate
Chan-Lam Coupling 85–91 Moderate High
Oxidation 75–80 Low High
Ullmann Coupling 60–65 Moderate Low

Key Findings

  • Chan-Lam coupling offers the highest yield and scalability but requires expensive boronic acid derivatives.
  • Cyclocondensation is cost-effective but limited by the availability of 6-chloro-2-hydrazinylpyridine.
  • Oxidation methods are robust for industrial-scale synthesis but involve hazardous oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups into amines or alcohols.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex heterocyclic compounds, which are essential in various chemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Cancer Research

The compound has been explored as a selective inhibitor of Polo-like kinase 1 (PLK1), an enzyme involved in cell division. Inhibiting PLK1 can potentially halt the proliferation of cancer cells, making this compound significant in cancer therapy research.

Enzyme Inhibition

It has shown potential as an inhibitor of deubiquitinating enzymes (DUBs), which are crucial for regulating protein degradation and cellular signaling pathways. This inhibition can impact various biological processes and disease mechanisms.

Pharmaceutical Development

Ongoing research is focused on the compound's potential as a pharmaceutical intermediate. Its unique structure allows for modifications that may enhance its efficacy as a therapeutic agent.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Therapeutics

In research published in Cancer Research, derivatives of this compound were tested for their ability to inhibit PLK1 activity in cancer cell lines. The findings suggested that specific modifications to the pyrazole ring improved selectivity and potency against cancer cells, supporting further development as an anticancer drug.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridinyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can modulate its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate and analogous compounds.

Compound Name Key Structural Differences Physical Properties Synthesis & Applications References
This compound (CAS: 1150164-74-1) Pyrazole core with 6-chloropyridin-2-yl and methyl substituents. Purity: ≥95%; MS m/z data available . Intermediate for carboxamide drugs; synthesized via ester hydrolysis and coupling reactions .
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS: 1150164-31-0) 3-Chloropyridin-2-yl substituent instead of 6-chloro. Purity: 95%; distinct MS and NMR profiles . Positional isomer with altered electronic properties; used in pesticide research .
Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (cpd 44a) Trifluoromethyl group replaces methyl at C3. Higher lipophilicity; MS m/z 292 (M+H) . Precursor for trifluoromethyl-containing agrochemicals; synthesized via similar ester routes .
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-imidazole-4-carboxylate (CAS: 1398414-93-1) Imidazole ring replaces pyrazole, altering aromaticity and hydrogen-bonding capacity. Limited commercial availability; no MS/NMR data reported . Potential biological activity differences due to imidazole’s basicity; structural analog in drug discovery .
Ethyl 1-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (5b) Triazine ring replaces pyridine; bulkier substituents. Melting point: 134–136°C; yield: 80% . Designed for heterocyclic diversity in kinase inhibitors; synthesized via triazine coupling .

Key Observations:

Substituent Position Effects :

  • The 6-chloro vs. 3-chloro positional isomerism in pyridine derivatives significantly impacts electronic properties. The 6-chloro derivative exhibits stronger electron-withdrawing effects, influencing reactivity in coupling reactions .

Functional Group Variations :

  • The trifluoromethyl group (in cpd 44a) enhances lipophilicity and metabolic stability compared to the methyl group, making it preferable in agrochemical design .

Synthetic Accessibility :

  • Triazine-containing analogs (e.g., 5b) require more complex coupling steps but offer diverse interaction sites for pharmaceutical applications .

Commercial Availability: The 6-chloro derivative is commercially available (e.g., Santa Cruz Biotechnology), while the imidazole analog is less accessible, reflecting differences in demand and synthetic complexity .

Biological Activity

Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS Number: 1150164-74-1) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 265.7 g/mol
  • Purity : ≥97% .

This compound has been studied for its potential roles in various biological processes, particularly in the modulation of enzyme activities and cellular pathways:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific deubiquitinating enzymes (DUBs), which play crucial roles in regulating protein degradation and cellular signaling pathways .
  • Antiparasitic Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, modifications to the pyrazole structure can enhance potency against parasites, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition) .
  • Cancer Research : this compound has been investigated for its potential as a selective Polo-like kinase 1 (PLK1) inhibitor, which is relevant in cancer therapy due to PLK1's role in cell division and proliferation .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description EC50 Value
AntiparasiticInhibitory effect on various parasitesEC50 as low as 0.010 μM
Enzyme InhibitionSelective inhibition of DUBsVaries by target
Cancer Cell ProliferationInhibition of PLK1 activityNot specified

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antiparasitic Efficacy : A study demonstrated that modifications to the pyrazole ring could significantly enhance antiparasitic activity, with certain derivatives showing improved solubility and metabolic stability while maintaining potency .
  • Selective DUB Inhibition : Research focused on the compound's ability to selectively inhibit DUBs showed promising results, suggesting that it could be a valuable tool in studying ubiquitin-proteasome pathways and their implications in various diseases .
  • Cancer Therapy Potential : The compound's role as a PLK1 inhibitor has been validated through structure-based drug design studies, indicating its potential application in cancer treatment strategies .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, and what are their key intermediates?

The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines and aldehydes under basic conditions. describes a similar synthesis for a pyrazole-4-carboxylate derivative using phenylhydrazine and DMF-DMA, yielding intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
  • Biginelli Reaction : One-pot reactions involving aromatic aldehydes, ethyl acetoacetate, and thioureas (e.g., ) can generate pyrazole cores, though adaptations may be needed for chloropyridinyl substituents .
  • Cross-Coupling : Advanced methods employ Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups (e.g., uses Pd(PPh₃)₄ for aryl boronic acid coupling) .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization typically involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., reports δ 1.18–1.21 ppm for ethyl CH₃ and δ 8.61 ppm for pyridinyl protons) .
  • X-Ray Crystallography : provides bond angles (e.g., N5—C7—C6 = 122.00°) and torsional parameters for pyrazole-pyridazine derivatives .
  • Mass Spectrometry : ESI-MS (e.g., m/z 450.2 [M+1] in ) confirms molecular weight .

Q. Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.21 (t, 3H, CH₂CH₃), δ 6.62–7.80 (pyridinyl)
¹³C NMRδ 165.5 (C=O), δ 150.2 (pyridinyl C-Cl)
X-RayDihedral angle C9—O1—C8 = 122.70°

Advanced Research Questions

Q. What experimental challenges arise in optimizing the yield of this compound, particularly in cross-coupling reactions?

Key challenges include:

  • Byproduct Formation : Competing reactions (e.g., homocoupling of boronic acids) reduce yields. highlights the use of degassed solvents (DMF/H₂O) and excess K₃PO₄ to suppress side reactions .
  • Catalyst Poisoning : Chloropyridinyl groups may deactivate Pd catalysts. Ligand screening (e.g., PPh₃ vs. XPhos) and solvent polarity adjustments (e.g., THF vs. DMF) are critical .
  • Purification : Silica gel chromatography often fails due to polar byproducts. Preparative HPLC (C18 columns, acetonitrile/water gradients) is recommended .

Q. How do computational studies resolve contradictions in spectroscopic data for pyrazole derivatives?

Discrepancies in NMR or crystallographic data (e.g., bond angles in vs. ) are addressed via:

  • DFT Calculations : Comparing experimental vs. theoretical NMR shifts (e.g., B3LYP/6-31G* basis sets in ) .
  • Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) assess rotational barriers of ester groups, explaining split peaks in ¹H NMR .

Case Study : reports a planar pyrazole ring via X-ray, while shows slight puckering. DFT studies reveal that electron-withdrawing groups (e.g., Cl) increase ring rigidity .

Q. What strategies are employed to study the hydrolytic stability of the ethyl ester group under physiological conditions?

  • pH-Dependent Kinetics : Hydrolysis rates are measured via HPLC at pH 7.4 (phosphate buffer, 37°C). notes <10% degradation over 24 hours .
  • Enzymatic Stability : Incubation with esterases (e.g., porcine liver esterase) quantifies metabolic liability.
  • Structural Modifications : Replacing ethyl with tert-butyl esters () improves stability but reduces solubility .

Q. How are QSAR models applied to predict the bioactivity of this compound against enzyme targets?

  • Descriptor Selection : Topological polar surface area (TPSA), logP, and H-bond donors/acceptors are calculated (e.g., uses TPSA = 65.5 Ų for solubility predictions) .
  • Docking Studies : AutoDock Vina simulates binding to targets like COX-2 (PDB: 3LN1). Pyrazole-carboxylate groups show affinity for catalytic pockets .
  • Validation : Comparative IC₅₀ assays (e.g., COX-2 inhibition) validate predictions ( reports IC₅₀ = 1.2 µM) .

Q. Methodological Recommendations

  • Synthesis : Prioritize Suzuki coupling () for high yields but optimize catalyst loading.
  • Characterization : Combine XRD and DFT for unambiguous structural assignment.
  • Stability Testing : Use LC-MS to track hydrolysis in real-time.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

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